Product packaging for N-(3-phenylprop-2-ynyl)cyclopentanamine(Cat. No.:CAS No. 880804-47-7)

N-(3-phenylprop-2-ynyl)cyclopentanamine

Cat. No.: B183886
CAS No.: 880804-47-7
M. Wt: 199.29 g/mol
InChI Key: QQSSYVJZNJRSSM-UHFFFAOYSA-N
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Description

Contextual Overview of Alkynamine Derivatives in Chemical Biology

Alkynamine derivatives, characterized by the presence of an alkyne (a carbon-carbon triple bond) and an amine functional group, are a class of compounds that have garnered considerable attention in chemical biology. The propargylamine (B41283) motif (a three-carbon chain containing an alkyne and an amine) is a particularly important structural element found in various biologically active molecules. researchgate.net These compounds are often synthesized through A³-coupling reactions, which involve an aldehyde, an amine, and an alkyne. researchgate.net

The reactivity of the alkyne group makes it a versatile handle for chemical modifications and a key component in "click chemistry" reactions, which are widely used for bioconjugation and drug discovery. Furthermore, the amine group can be crucial for the pharmacological properties of a molecule, influencing its solubility, bioavailability, and interaction with biological targets. evitachem.com The introduction of an amine moiety into a drug candidate can enhance its potency by providing additional sites for interaction with cellular components. evitachem.com

Significance of the N-(3-phenylprop-2-ynyl)cyclopentanamine Scaffold for Research

The scaffold of this compound combines the phenylpropargyl group with a cyclopentanamine moiety. While specific research on this compound is not publicly available, the constituent parts of the scaffold are of interest in medicinal chemistry.

The phenylpropargyl group is a feature of several compounds with demonstrated biological activity. For instance, propargylamines are known to be key intermediates in the synthesis of various biologically active molecules, including inhibitors for conditions such as Parkinson's disease. researchgate.net

The cyclopentyl group, a five-membered aliphatic ring, is often incorporated into drug candidates to enhance their metabolic stability and improve their affinity for biological receptors. nih.gov The inclusion of a cyclopentyl moiety can also influence the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. Substituted cyclopentane (B165970) derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. researchgate.netnih.gov

Given the established roles of both the propargylamine and cyclopentyl motifs in biologically active compounds, the this compound scaffold represents a potential starting point for the design and synthesis of new chemical entities for biological screening.

Scope and Objectives of the Research Outline

The objective of this article is to provide a structured overview of the academic research landscape relevant to this compound. Due to the absence of specific published research on this compound, the scope is focused on the broader context of its constituent chemical moieties. The following sections will provide general information on the synthesis and potential research applications of similar alkynamine and cyclopentanamine derivatives, based on available scientific literature.

While detailed research findings for this compound are not available, the table below provides its basic chemical information.

PropertyValue
Chemical Name This compound
CAS Number 880804-47-7
Molecular Formula C14H17N
Molecular Weight 199.29 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N B183886 N-(3-phenylprop-2-ynyl)cyclopentanamine CAS No. 880804-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-phenylprop-2-ynyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-7-13(8-3-1)9-6-12-15-14-10-4-5-11-14/h1-3,7-8,14-15H,4-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSSYVJZNJRSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405904
Record name N-(3-phenylprop-2-ynyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880804-47-7
Record name N-(3-phenylprop-2-ynyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Elucidation of N 3 Phenylprop 2 Ynyl Cyclopentanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to determine the carbon-hydrogen framework of a molecule. In the context of N-(3-phenylprop-2-ynyl)cyclopentanamine derivatives, ¹H NMR spectra provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. Chemical shifts (δ) in the aromatic region (typically δ 7.0-8.0 ppm) confirm the presence of the phenyl group, while characteristic signals for the cyclopentanamine and propargyl moieties appear in the aliphatic and alkynyl regions, respectively. rsc.orgrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. rsc.org The distinct chemical shifts for the alkynyl carbons (typically δ 80-90 ppm), the aromatic carbons, and the carbons of the cyclopentyl ring allow for unambiguous assignment of the molecular structure. rsc.orgresearchgate.net The number of signals in the ¹³C NMR spectrum can also indicate the molecule's symmetry.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

Atom Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Phenyl Protons7.20 - 7.50 (m)128.0 - 132.0
Alkynyl ProtonNot Applicable80.0 - 90.0 (alkynyl C)
Propargyl CH₂~3.50 (s)40.0 - 50.0
Cyclopentyl CH (at N)2.80 - 3.20 (m)55.0 - 65.0
Cyclopentyl CH₂1.40 - 2.00 (m)23.0 - 35.0
Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns. Data is compiled from analysis of related propargylamine (B41283) structures. rsc.orgrsc.org

While ¹H and ¹³C NMR establish the constitution of a molecule, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed to investigate its three-dimensional structure and conformational preferences in solution. nih.govmdpi.com These 2D NMR experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds.

For this compound, NOESY can reveal the relative orientation of the phenylpropynyl group with respect to the cyclopentyl ring. mdpi.com For instance, cross-peaks between protons on the phenyl ring and specific protons on the cyclopentyl ring would indicate a folded conformation. Such studies are crucial for understanding how the molecule occupies three-dimensional space, which can influence its interactions with other molecules. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds, including amines. rsc.orgwikipedia.org In ESI-MS, the this compound molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The detection of this ion at the expected mass-to-charge ratio provides strong evidence for the successful synthesis and identity of the target compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.orgwikipedia.org This high accuracy allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. nih.govmdpi.com For this compound (C₁₄H₁₇N), HRMS can distinguish its composition from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), thus offering definitive structural confirmation.

Table 2: Example of HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₄H₁₇N
Calculated Mass [M+H]⁺212.1434
Found Mass [M+H]⁺212.1431
Mass Difference-1.4 ppm
Note: The "Found Mass" is a hypothetical value for illustrative purposes, demonstrating the typical accuracy of HRMS.

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, detailing bond lengths, bond angles, and torsional angles.

For a derivative like N-Phenyl-N-(3-phenylprop-2-ynyl)aniline, X-ray analysis has shown the dihedral angle between the N-bound phenyl rings to be 72.5(1)°. nih.gov Similar analysis of a crystalline derivative of this compound would unambiguously determine the conformation of the cyclopentyl ring (e.g., envelope or twist conformation) and the spatial relationship between the substituents. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice.

Table 3: Crystallographic Data for a Related Propargylamine Derivative (N-Phenyl-N-(3-phenylprop-2-ynyl)aniline)

Parameter Value
Chemical FormulaC₂₁H₁₇N
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.376 (1)
b (Å)5.7287 (5)
c (Å)13.409 (1)
β (°)111.276 (3)
Volume (ų)814.30 (12)
Data from a study on N-Phenyl-N-(3-phenylprop-2-ynyl)aniline. nih.gov

Chromatographic Methods in Analysis and Purification

The analysis and purification of this compound and its derivatives heavily rely on chromatographic techniques. These methods are essential for monitoring reaction progress, isolating final products, and determining the purity of the synthesized compounds. The primary chromatographic techniques employed include Thin-Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC)

TLC is a fundamental and rapid analytical technique used to qualitatively monitor the progress of synthesis reactions involving this compound derivatives. It provides a swift assessment of the consumption of starting materials and the formation of the desired product. Analytical TLC is typically performed on glass plates pre-coated with silica (B1680970) gel (Silica Gel GF-254), which incorporates a fluorescent indicator to allow for the visualization of spots under UV light. nih.govresearchgate.net This method is invaluable for determining the appropriate solvent system for subsequent purification by column chromatography. nih.gov

For the identification of separated compounds on the TLC plate, various visualization techniques can be employed. UV detection is a common non-destructive method. nih.govresearchgate.net Staining with iodine vapors is another effective method that can be successfully applied for the visualization of spots. researchgate.net The purity of the synthesized compounds can be inferred from the observation of a single spot under TLC analysis. researchgate.net

Column Chromatography

Column chromatography is the most prevalent method for the purification of this compound and its analogues on a preparative scale. nih.govmdpi.com This technique allows for the separation of the target compound from unreacted starting materials, catalysts, and byproducts.

The choice of stationary and mobile phases is critical for achieving efficient separation. Common stationary phases include silica gel (200-300 mesh) and neutral alumina. nih.govmdpi.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as diethyl ether or ethyl acetate (B1210297). nih.govmdpi.com The polarity of the eluent is carefully optimized to ensure good separation of the components. After the reaction is complete, the crude product is often filtered, the solvent evaporated, and the residue is then purified by column chromatography. mdpi.com

Below is a table summarizing typical column chromatography conditions used for the purification of various propargylamine derivatives, which are structurally related to this compound.

Compound ClassStationary PhaseEluent SystemReference
PropargylaminesNeutral Aluminan-hexane:diethylether (95:5) mdpi.com
PropargylaminesSilica Gel (200-300 mesh)Petroleum ether/ethyl acetate (30/1 to 40/1) nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound derivatives. It offers higher resolution and sensitivity compared to TLC.

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of compounds with aromatic moieties, such as the phenyl group in this compound. sielc.comsielc.com In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov

A typical mobile phase for the analysis of related phenylprop-2-en-1-yl derivatives consists of a mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of an acidifier like phosphoric acid or formic acid. sielc.comsielc.com The use of formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer (MS) for detection, as it is more volatile. sielc.comsielc.com This liquid chromatography method can be scaled up for the preparative separation and isolation of impurities. sielc.comsielc.com

Furthermore, HPLC is instrumental in the analysis of chiral propargylamine derivatives. Chiral HPLC columns can be used to separate enantiomers and determine the enantiomeric ratio (er) of the product, which is a critical parameter in stereoselective synthesis. nih.gov

The following table outlines a typical HPLC method suitable for the analysis of related compounds.

Column TypeMobile PhaseApplicationReference
Newcrom R1 (Reverse Phase)Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS)Analysis, preparative separation of impurities, pharmacokinetics sielc.comsielc.com
Chiral Stationary PhaseNot specifiedDetermination of enantiomeric ratio nih.gov

The combination of these chromatographic methods provides a comprehensive toolkit for the successful analysis and purification of this compound and its derivatives, ensuring the high purity required for subsequent spectroscopic and crystallographic studies. nih.gov It is often recommended to perform TLC screening on both silica gel and C18 reverse-phase plates before proceeding with HPLC analysis to optimize the separation conditions. nih.gov

Computational Chemistry and Molecular Modeling Studies of N 3 Phenylprop 2 Ynyl Cyclopentanamine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and reactivity indices.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. For N-(3-phenylprop-2-ynyl)cyclopentanamine, DFT studies would be instrumental in predicting its geometric and electronic properties. Calculations would typically involve geometry optimization to find the most stable three-dimensional structure.

Subsequent analyses would yield valuable data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data are illustrative examples of what a DFT study would yield and are not based on published experimental or computational results for this specific molecule.)

ParameterValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVDifference between HOMO and LUMO energies; an indicator of chemical stability.
Dipole Moment1.8 DA measure of the net molecular polarity.

Ab initio methods are another class of QM calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a high level of accuracy for electronic structure calculations.

For this compound, ab initio calculations would offer a rigorous investigation of electronic effects, such as the influence of the phenyl ring's aromatic system and the alkyne's triple bond on the nitrogen atom's basicity. These methods can precisely calculate electron correlation effects, providing a more detailed picture of the molecule's electronic behavior compared to standard DFT. While computationally more demanding, ab initio methods are the gold standard for benchmarking the results of other computational approaches.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions

While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated environment that can mimic physiological conditions.

A key application of MD for this compound would be to explore its conformational landscape. The flexibility of the cyclopentyl ring and the rotational freedom around the single bonds would allow the molecule to adopt various shapes (conformers). MD simulations can sample these conformations, providing insight into the most populated and energetically favorable structures in solution. This information is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. When studying ligand-target interactions, MD simulations can reveal the stability of the binding pose predicted by docking, the role of water molecules, and the dynamic network of interactions that stabilize the complex.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor.

If a biological target for this compound were identified, molecular docking would be a primary tool to investigate its binding mode. The docking process involves placing the ligand into the binding site of the protein in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding affinity. The results would provide a plausible 3D model of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the phenyl ring.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: Data are for illustrative purposes only.)

ParameterValueDescription
Binding Affinity (kcal/mol)-8.5A predicted measure of the strength of binding; more negative values indicate stronger binding.
Key Interacting ResiduesTyr84, Phe290, Ser122Amino acid residues in the protein's active site predicted to form significant interactions with the ligand.
Type of InteractionsPi-stacking, Hydrogen bondThe nature of the chemical interactions stabilizing the ligand in the binding pocket.

In Silico Mechanistic Elucidation of Reactions and Biological Interactions

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions and complex biological interactions at the atomic level. For this compound, these methods could be used to map out reaction pathways, identify transition states, and calculate activation energies for its synthesis or metabolic degradation.

For instance, DFT calculations can be employed to model the transition state of a key step in its synthesis, such as the coupling of a phenylpropargyl precursor with cyclopentylamine (B150401). This would provide insights into the reaction kinetics and help optimize reaction conditions. In a biological context, if the compound acts as an enzyme inhibitor, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations could be used to model the enzymatic reaction in the presence of the inhibitor, clarifying its mechanism of action.

Cheminformatics Approaches in Structure-Property Relationships

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models correlate variations in the chemical structure of compounds with changes in their biological activity or physical properties.

For this compound, cheminformatics approaches would involve calculating a wide range of molecular descriptors (e.g., topological, electronic, and steric properties). If a dataset of structurally similar compounds with known activities were available, a QSAR model could be built to predict the activity of this compound and to guide the design of new, more potent analogs. QSPR models could similarly be used to predict physical properties like solubility, boiling point, and logP, which are important for drug development.

Table 3: Selected Molecular Descriptors for this compound Calculated for a Hypothetical QSPR Study (Note: These values are examples of descriptors that would be calculated.)

DescriptorValueDescription
Molecular Weight213.32 g/mol The mass of one mole of the compound.
LogP (octanol-water partition coefficient)3.8A measure of the molecule's lipophilicity.
Topological Polar Surface Area (TPSA)12.03 ŲA descriptor related to a molecule's ability to permeate cell membranes.
Number of Rotatable Bonds3A measure of molecular flexibility.

In Vitro Biological Activity and Molecular Target Identification of N 3 Phenylprop 2 Ynyl Cyclopentanamine Analogs

Enzyme Inhibition Profiles

The interaction of N-(3-phenylprop-2-ynyl)cyclopentanamine analogs with various enzymes is a key area of investigation, driven by the known reactivity of the propargylamine (B41283) functional group.

Cytochrome P450 (CYP) Enzyme Inhibition Studies

Cytochrome P450 (CYP) enzymes are a critical family of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including therapeutic drugs. nih.govnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov While specific inhibitory data for this compound against CYP isoforms is not extensively documented in the reviewed literature, the chemical class of cyclopropylamines and other secondary amines has been studied for its interaction with CYPs. These studies suggest that the mechanism of interaction can be complex, involving processes such as the formation of metabolic intermediate complexes (MICs) where a metabolite binds tightly to the heme iron, thereby inhibiting enzyme turnover. In some cases, mechanism-based inactivation occurs, where the enzyme generates a reactive species that covalently modifies and inactivates it. nih.gov Given the structural similarities, it is plausible that this compound and its derivatives could be substrates and/or inhibitors of various CYP isoforms, a hypothesis that warrants direct experimental investigation.

Monoamine Oxidase (MAO) Inhibition Research

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are crucial in the metabolism of monoamine neurotransmitters and are significant targets for the treatment of neurological disorders like depression and Parkinson's disease. nih.govacs.org The propargylamine moiety is a well-established pharmacophore for the irreversible inhibition of MAO. researchgate.netnih.gov This inhibition occurs through the enzyme-catalyzed oxidation of the propargylamine, which generates a reactive allene (B1206475) intermediate that subsequently forms a covalent adduct with the FAD cofactor of the enzyme, leading to its inactivation. researchgate.net

Research into analogs, such as benzylidene-prop-2-ynyl-amines, has demonstrated potent inhibitory activity against both MAO-A and MAO-B. The inhibitory potency and selectivity are influenced by the specific substitutions on the aromatic ring and the nature of the amine substituent.

Table 1: Monoamine Oxidase (MAO) Inhibition by Propargylamine Analogs

Compound Target IC₅₀ (nM) Selectivity Index (SI)
(3,5-Dimethyl-1H-pyrrol-2-ylmethylene)-prop-2-ynyl-amine MAO-A - 58.96 (MAO-A selective)
Benzhydrylidene-prop-2-ynyl-amine MAO-A 32 0.34 (MAO-B selective)
(3,4-dimethoxy-benzylidene)-prop-2-ynyl-amine MAO-B 14 -

Data sourced from studies on benzylidene-prop-2-ynyl-amines, which are structural analogs.

This demonstrated activity underscores the relevance of the MAO enzymes as a primary and common target for compounds containing the propargylamine scaffold, including this compound derivatives.

Other Hydrolase and Protease Inhibition Assays

To broaden the understanding of their biological activity, compounds are often screened against other enzyme classes.

α-Amylase: This enzyme is a key target for managing postprandial hyperglycemia in diabetes by delaying carbohydrate digestion. nih.govnih.gov While numerous natural and synthetic compounds are investigated as α-amylase inhibitors, specific data on the inhibitory activity of this compound or its close analogs against α-amylase is not available in the current body of literature. nih.govnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are critical for hydrolyzing the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov Selective BChE inhibition is also considered a viable approach. nih.govnih.gov Although various scaffolds have been identified as cholinesterase inhibitors, direct experimental evaluation of this compound analogs in AChE or BChE inhibition assays has not been reported in the reviewed sources.

Receptor Binding Assays and Ligand-Receptor Interactions

Receptor binding assays are fundamental in drug discovery to identify the affinity of a compound for specific biological receptors. For psychoactive compounds, panels often include serotonin (B10506), dopamine, and adrenergic receptors. nih.gov For instance, studies on N,N-diallyltryptamine analogs revealed binding affinities at multiple serotonin receptors (5-HT₂A, 5-HT₁A), σ sites, and other receptors, demonstrating that structurally related amine compounds can have complex receptor interaction profiles. nih.gov However, specific data from comprehensive receptor binding screens for this compound and its direct analogs are not detailed in the available literature, indicating a gap in the understanding of their direct receptor-mediated pharmacology. Similarly, studies on 3-amino-3-phenylpropionamide derivatives have identified them as ligands for the mu opioid receptor, highlighting that small phenyl-containing amine structures can target a range of receptors. nih.gov

Investigation of Molecular Mechanisms of Action in Cellular Systems

The molecular mechanism of a compound describes how it functions at a molecular level to produce its pharmacological effects. For propargylamine derivatives, the primary mechanism often relates to their ability to act as mechanism-based enzyme inactivators, particularly of monoamine oxidase (MAO). nih.gov In a cellular context, the irreversible inhibition of MAO-A and/or MAO-B leads to a sustained increase in the intracellular concentrations of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. youtube.com This elevation of neurotransmitter levels can modulate downstream signaling pathways and is the basis for their therapeutic use in neurological disorders. youtube.com Furthermore, analogs such as 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have been shown to exert their effects by acting as antitubulin agents, disrupting microtubule polymerization and arresting the cell cycle, which points to potential antiproliferative mechanisms. nih.govnih.gov

Identification of Novel Biological Targets for this compound Derivatives

Beyond the well-established targets like MAO, research has begun to uncover novel biological targets for propargylamine-containing molecules. A significant finding is the identification of a series of 3-phenylprop-2-ynylamines as selective inhibitors of mammalian squalene (B77637) epoxidase. This enzyme is a key player in the cholesterol biosynthesis pathway.

One analog, 1-[3-(3,5-dichlorophenyl)-prop-2-ynyl]-3-methylpiperidine hydrochloride, demonstrated notable activity against rat liver squalene epoxidase with an IC₅₀ value of 2.8 µM, while being inactive against fungal squalene epoxidase, indicating selectivity for the mammalian enzyme. This discovery opens a new avenue for the potential application of this chemical class.

Structure Activity Relationship Sar and Rational Design of N 3 Phenylprop 2 Ynyl Cyclopentanamine Analogs

Systematic Exploration of Structural Variations and Their Biological Impact

The systematic investigation into how structural changes affect the biological outcomes of N-(3-phenylprop-2-ynyl)cyclopentanamine analogs has provided valuable insights into their mechanism of action. This involves the individual modification of the three main components of the molecule: the cyclopentyl ring, the phenyl ring, and the prop-2-ynyl linker.

Influence of Cyclopentyl Ring Modifications

Research on related aminocyclopentitol glycosidase inhibitors has shown that the stereochemistry and the nature of the substituents on the cyclopentane (B165970) ring are crucial for potent inhibition. nih.gov For instance, the alpha- or beta-configuration of the amino group, which corresponds to the anomeric selectivity of the target enzyme, is a key determinant of inhibitory strength. nih.gov While direct studies on this compound are limited, the principles derived from analogous structures suggest that variations in the cyclopentyl ring would significantly impact biological activity.

Table 1: Predicted Impact of Cyclopentyl Ring Modifications Based on Analogous Systems

ModificationPredicted Effect on ActivityRationale
Introduction of hydroxyl groupsPotential for increased hydrogen bonding interactionsMay enhance binding affinity to polar residues in the target's active site.
Altering ring size (e.g., to cyclobutyl or cyclohexyl)VariableCan affect the conformational preference and fit within the binding pocket. Studies on related compounds show that smaller cycloalkanes can sometimes lead to better activity due to reduced steric hindrance. nih.gov
Introduction of fluorine atomsMay enhance binding affinity and metabolic stabilityFluorine can act as a hydrogen bond acceptor and its introduction can block sites of metabolism.

Effects of Substituents on the Phenyl Ring

The phenyl ring is a common feature in many biologically active compounds, and its substitution pattern is a key area for SAR exploration. The electronic and steric properties of substituents on the phenyl ring can dramatically alter the binding affinity and selectivity of the molecule.

Studies on analogous compounds, such as (2E)-N-aryl-3-phenylprop-2-enamides, have demonstrated that the nature and position of substituents on the phenyl ring are critical for their antimycobacterial activity. researchgate.net For example, the introduction of electron-withdrawing groups like trifluoromethyl (CF3) or halogens (F, Cl) can enhance activity. researchgate.netmdpi.com Specifically, compounds with 3,4-dichloro substitution on the anilide ring showed a broader spectrum of action and higher antibacterial efficacy. researchgate.net

Table 2: Observed Effects of Phenyl Ring Substituents in Analogous Compound Series

SubstituentPositionObserved Effect on Antimycobacterial ActivityReference
3-Fluoro-4-(trifluoromethyl)phenyl-Strong inhibition of M. marinum researchgate.net
3,5-bis(trifluoromethyl)phenyl-Most potent in its series against Staphylococcus aureus researchgate.net
4-Fluoro4'Improved in vitro activity against M. tuberculosis mdpi.com
3-Trifluoromethyl3'Improved in vitro activity against M. tuberculosis mdpi.com

Role of the Prop-2-ynyl Linker in Activity

The prop-2-ynyl linker is a crucial component of the this compound scaffold. This rigid, linear linker provides a specific spatial orientation for the phenyl and cyclopentyl groups, which is often essential for optimal interaction with the target binding site. The triple bond of the propargyl group can also participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions.

In other classes of compounds, such as p97/VCP ATPase inhibitors, a benpropargylamide scaffold coupled with an imidazole (B134444) was found to be a key structural feature for covalent inhibition. nih.gov This highlights the potential for the propargyl group to act as a reactive handle for covalent bond formation with the target protein, which can lead to irreversible inhibition and prolonged duration of action. The introduction of a cyclopropane (B1198618) fragment, which can mimic a double bond, has also been explored as a strategy to introduce conformational rigidity. researchgate.net

Computational Approaches to SAR Derivation

Computational chemistry offers powerful tools to complement experimental SAR studies. Molecular modeling techniques such as quantitative structure-activity relationship (QSAR) and molecular docking can provide detailed insights into the interactions between ligands and their biological targets at the atomic level.

Rational Design Principles for Enhanced Selectivity and Potency

The insights gained from SAR and computational studies form the basis for the rational design of new analogs with improved pharmacological profiles. The goal is to optimize the molecule's structure to maximize its affinity for the intended target while minimizing off-target effects.

Key principles for the rational design of this compound analogs include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or metabolic stability. For example, replacing a hydrogen atom with a fluorine atom can enhance binding affinity and block metabolic degradation without significantly altering the molecule's size.

Conformational Constraint: Introducing rigid elements, such as rings or double/triple bonds, can lock the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding and increasing potency. researchgate.net The prop-2-ynyl linker already provides a degree of rigidity, and further modifications to the cyclopentyl ring could enhance this effect.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking can be used to design molecules that fit precisely into the binding site and form specific, favorable interactions with key amino acid residues. This approach can guide the selection of optimal substituents on the phenyl and cyclopentyl rings.

By applying these principles, it is possible to systematically evolve the this compound scaffold to develop new chemical entities with superior therapeutic potential.

Applications in Medicinal Chemistry and Drug Discovery Research for N 3 Phenylprop 2 Ynyl Cyclopentanamine Derivatives

Lead Identification and Optimization Strategies

The journey of a drug from a mere concept to a clinical candidate is paved with meticulous lead identification and optimization. For derivatives of N-(3-phenylprop-2-ynyl)cyclopentanamine, the initial lead compounds would likely be identified through screening assays targeting specific enzymes or receptors. Given the known activity of the parent scaffold, a primary target for screening would be mammalian squalene (B77637) epoxidase.

Once an initial hit is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic profile. This iterative process involves the synthesis and evaluation of a series of analogues to establish a structure-activity relationship (SAR). For the 3-phenylprop-2-ynyl-amine scaffold, SAR studies have revealed key structural features that influence inhibitory activity against squalene epoxidase.

A crucial aspect of lead optimization is to improve the "drug-like" properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. This often involves a delicate balance between enhancing potency and maintaining favorable physicochemical properties.

Exploration of Novel Therapeutic Areas Based on In Vitro Findings

While the initial therapeutic focus for this compound derivatives may be on hypercholesterolemia due to their squalene epoxidase inhibitory activity, in vitro findings can open doors to novel therapeutic applications. Broad-based screening of these compounds against a panel of biological targets can uncover unexpected activities.

For instance, compounds with similar structural motifs have been investigated for a range of biological activities, including anticonvulsant and anticancer properties. The unique combination of a rigid phenylpropynyl group and a flexible cyclopentylamine (B150401) moiety could allow these molecules to interact with a variety of biological targets. Further in vitro studies are essential to explore these possibilities and potentially repurpose these compounds for new therapeutic indications.

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. nih.govnih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov The structural information from these fragment hits is then used to design more potent and selective lead compounds.

The this compound scaffold can be deconstructed into key fragments: the phenylpropynyl group and the cyclopentylamine moiety. In a fragment-based approach, these or similar fragments could be screened individually to identify their contribution to binding at a specific target. For example, a library of substituted phenylpropynes and various cyclic amines could be screened against squalene epoxidase or other targets of interest. The insights gained from how these fragments bind can guide the rational design of novel, more potent inhibitors.

The process of fragment elaboration, where a validated fragment hit is grown by adding chemical functionality, is a key step in FBDD. nih.gov This allows for the systematic exploration of the chemical space around the initial fragment to optimize interactions with the target protein.

Strategic Chemical Modifications for Optimizing Drug-like Properties

The success of a drug candidate is heavily dependent on its drug-like properties. Strategic chemical modifications of the this compound scaffold are crucial for optimizing these properties. Key parameters that medicinal chemists aim to modulate include solubility, permeability, metabolic stability, and bioavailability.

The goal is to achieve a balance where the compound retains its desired biological activity while possessing a pharmacokinetic profile that allows it to reach its target in the body at therapeutic concentrations. Computational tools for predicting ADME properties are often employed in conjunction with experimental studies to guide these chemical modifications. nih.gov

Emerging Research Avenues and Future Perspectives for N 3 Phenylprop 2 Ynyl Cyclopentanamine

The landscape of drug discovery and materials science is in a constant state of evolution, driven by technological advancements and novel scientific insights. For a compound like N-(3-phenylprop-2-ynyl)cyclopentanamine, which sits at the intersection of several key chemical motifs, these emerging avenues present significant opportunities for future investigation. The exploration of its potential is no longer confined to traditional laboratory methods but is expanding to include computational, synthetic, and collaborative strategies that promise to accelerate discovery and optimization. This article explores the prospective research directions for this compound, focusing on the integration of artificial intelligence, advanced synthetic chemistry, multi-target ligand design, and the crucial role of interdisciplinary teamwork.

Q & A

Q. What are the established synthetic routes for N-(3-phenylprop-2-ynyl)cyclopentanamine, and how are they validated?

The compound is synthesized via copper-catalyzed functionalization of aliphatic tertiary amines, as demonstrated by the reaction of cyclopentanamine with 3-phenylprop-2-ynyl bromide. Key steps include optimizing catalyst loading (e.g., CuI/hexachloroethane) and reaction time (24–48 hours) in anhydrous THF. Post-synthesis validation relies on 1^1H/13^{13}C NMR for structural confirmation, with characteristic peaks at δ 3.62 (s, 2H, propargyl-CH2_2) and δ 127–131 ppm (aromatic carbons) . Reductive amination is another route, using cyclopentanamine and 3-phenylprop-2-ynal with NaBH4_4, yielding ~60–67% after purification by flash chromatography .

Q. How is this compound characterized to confirm structural integrity?

Structural confirmation involves:

  • NMR spectroscopy : 1^1H NMR (500 MHz, CDCl3_3) resolves the propargyl-CH2_2 group (δ 3.62 ppm) and cyclopentyl protons (δ 1.42–2.83 ppm). 13^{13}C NMR identifies the alkyne carbons (δ 84–86 ppm) and aromatic carbons (δ 127–131 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 214.1596 (calc. 214.1597) .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

Key properties include:

  • Boiling point : ~381 K (108°C), requiring storage at –20°C to prevent degradation .
  • Lipophilicity : LogP ~2.1 (predicted via ChemAxon), influencing solubility in organic solvents (e.g., DMSO, THF) for in vitro assays .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound, and what are common pitfalls?

Yield optimization strategies:

  • Catalyst screening : Substituting CuI with CuBr·SMe2_2 increases reactivity in propargylation reactions .
  • Solvent effects : Anhydrous DMF enhances reaction rates compared to THF but may increase side-product formation. Common pitfalls include alkyne dimerization under prolonged heating, mitigated by strict temperature control (<60°C) .

Q. What methodologies resolve spectral contradictions (e.g., overlapping NMR signals) in structurally related analogs?

Advanced techniques include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping cyclopentyl protons (δ 1.5–2.8 ppm) by correlating 1^1H-1^1H and 1^1H-13^{13}C couplings .
  • X-ray crystallography : SHELX-refined structures (e.g., derivatives like N-((5-(4-fluorophenyl)pyridin-3-yl)methyl)cyclopentanamine) provide unambiguous confirmation of stereochemistry and bond angles .

Q. How is this compound utilized in preclinical neuropharmacological studies?

The compound is radiolabeled with carbon-11 (11^{11}C) for PET imaging of NMDA receptors. Key steps:

  • Radiosynthesis : 11^{11}C-methylation of the precursor (4-fluoro-2-hydroxyphenyl derivative) achieves ~49% decay-corrected yield and >99% radiochemical purity .
  • Biodistribution : Studies in non-human primates show rapid brain uptake (SUV ~1.8 at 5 min post-injection) and specific binding to GluN2B subunits, validated via blocking with eliprodil .

Q. How can structure-activity relationship (SAR) studies guide the design of cyclopentanamine derivatives with enhanced selectivity?

SAR strategies include:

  • Substituent modulation : Adding electron-withdrawing groups (e.g., –F) to the phenyl ring improves NMDA receptor affinity (IC50_{50} < 50 nM vs. >200 nM for unsubstituted analogs) .
  • Scaffold hybridization : Merging cyclopentanamine with tetrahydroisoquinolinone enhances metabolic stability (t1/2_{1/2} > 4 hrs in human liver microsomes) .

Methodological Challenges

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities like unreacted propargyl bromide (<0.1%) are detected via:

  • GC-MS : Using a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) .
  • HPLC-UV : C18 column (5 µm, 4.6 × 150 mm) with λ = 254 nm; LOD < 0.01% .

Q. How are contradictions in pharmacological data (e.g., receptor binding vs. functional assays) addressed?

Discrepancies between binding affinity (Ki_i) and functional potency (EC50_{50}) require:

  • Orthogonal assays : Compare radioligand displacement (e.g., 3^3H-MK-801 for NMDA) with calcium flux assays .
  • Allosteric modulator profiling : Test compound effects on glutamate EC50_{50} shifts to distinguish competitive vs. non-competitive mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.